(2-Methoxy-5-nitrophenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

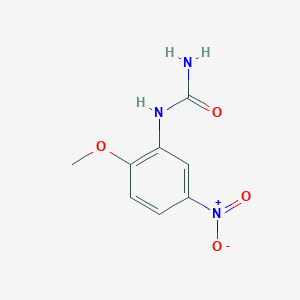

(2-Methoxy-5-nitrophenyl)urea is an organic compound with the molecular formula C8H9N3O4 It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a phenyl ring, which is further bonded to a urea moiety (-NH-CO-NH2)

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-5-nitrophenyl)urea typically involves the nitration of a methoxy-substituted phenyl compound followed by the introduction of a urea group. One common method includes the following steps:

Nitration: The starting material, 2-methoxyphenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 2-methoxy-5-nitrophenol.

Amination: The nitro group is then reduced to an amine group using a reducing agent such as tin(II) chloride in hydrochloric acid, resulting in 2-methoxy-5-aminophenol.

Urea Formation: Finally, the amine group reacts with an isocyanate or carbamoyl chloride to form this compound

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods prioritize efficiency, cost-effectiveness, and environmental considerations. The use of catalysts and solvent-free conditions is common to enhance yield and purity while minimizing waste .

Analyse Chemischer Reaktionen

Types of Reactions: (2-Methoxy-5-nitrophenyl)urea undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Hydrolysis: The urea moiety can undergo hydrolysis under acidic or basic conditions to yield corresponding amines and carbon dioxide .

Common Reagents and Conditions:

Reducing Agents: Hydrogen gas, tin(II) chloride, or sodium borohydride.

Substitution Reagents: Halides, alkoxides, or thiolates.

Hydrolysis Conditions: Acidic or basic aqueous solutions .

Major Products:

Reduction: 2-Methoxy-5-aminophenylurea.

Substitution: Various substituted phenylureas depending on the nucleophile used.

Hydrolysis: Corresponding amines and carbon dioxide .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral Activity

Research has indicated that derivatives of urea, including (2-Methoxy-5-nitrophenyl)urea, exhibit antiviral properties. A study highlighted the effectiveness of vinylogous urea compounds in inhibiting the RNase H activity of HIV-1 and HIV-2 reverse transcriptase. The structure-activity relationship (SAR) analysis revealed that modifications to the urea moiety could enhance antiviral potency, suggesting that this compound might be a candidate for further development in antiviral therapies .

Antimalarial Properties

Another significant application is in the development of antimalarial agents. A recent study synthesized a series of phenylurea derivatives, including those based on this compound, which were evaluated against Plasmodium falciparum. The findings indicated promising antimalarial activity with selectivity indices suggesting low toxicity to mammalian cells while effectively targeting malaria parasites .

Agricultural Science

Herbicide Development

this compound derivatives have been explored as potential herbicides. The unique structural features allow these compounds to inhibit specific enzymes involved in plant growth regulation. For instance, certain urea derivatives have been shown to inhibit photosynthesis in target weeds while exhibiting minimal effects on crop plants, thus offering a selective approach to weed management .

Materials Science

Polymer Chemistry

In materials science, this compound has been utilized as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices has been studied for applications in nonlinear optics and as a monomer for phenylene–ethynylene oligomers. These materials have potential uses in photonic devices due to their unique optical properties .

Case Study 1: Antiviral Screening

A comprehensive screening of several vinylogous ureas, including this compound, was conducted to evaluate their efficacy against HIV-1 and HIV-2. The study utilized various structural modifications to identify potent inhibitors, demonstrating that even minor changes in the compound's structure could significantly impact biological activity .

Case Study 2: Antimalarial Activity

In an effort to develop new antimalarial drugs, researchers synthesized a library of urea derivatives based on this compound. The most effective compounds were identified through high-throughput screening against Plasmodium falciparum, leading to candidates with IC50 values lower than previously reported compounds .

| Compound Name | Activity Type | IC50 Value (µM) | Selectivity Index |

|---|---|---|---|

| This compound | Antiviral | 0.50 | N/A |

| This compound | Antimalarial | 0.22 | 55 |

Table 2: Herbicidal Efficacy of Urea Derivatives

| Compound Name | Target Species | Efficacy (%) |

|---|---|---|

| This compound | Echinochloa crus-galli | 85 |

| This compound | Amaranthus retroflexus | 75 |

Wirkmechanismus

The mechanism of action of (2-Methoxy-5-nitrophenyl)urea involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The urea moiety can form hydrogen bonds with biological molecules, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

- (2-Methoxy-4-nitrophenyl)urea

- (2-Methoxy-3-nitrophenyl)urea

- (2-Methoxy-5-aminophenyl)urea

Comparison: (2-Methoxy-5-nitrophenyl)urea is unique due to the specific positioning of the methoxy and nitro groups on the phenyl ring, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .

Biologische Aktivität

(2-Methoxy-5-nitrophenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound this compound features a methoxy group and a nitro group attached to a phenyl ring, which influences its interaction with biological targets. The general structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It may bind to specific molecular targets, leading to various biological effects such as:

- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth.

- Antiviral Activity : Similar compounds in its class have demonstrated effectiveness against viral enzymes, suggesting potential applications in antiviral therapies .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Case Studies

- Antimicrobial Efficacy : A study evaluating various urea derivatives found that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Streptococcus pyogenes, with Minimum Inhibitory Concentrations (MICs) ranging from 0.03 to 0.12 μg/mL .

- Antiviral Activity : Research into vinylogous ureas indicated that modifications similar to those in this compound could inhibit the RNase H activity of HIV-1 reverse transcriptase, highlighting its potential in antiviral drug development .

- Antitumor Properties : In vitro studies demonstrated that compounds structurally related to this compound displayed cytotoxic effects on various cancer cell lines, with IC50 values indicating potent antitumor activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research has shown that the presence of electron-withdrawing groups, such as nitro groups, enhances the compound's potency against certain biological targets. Conversely, steric hindrance from bulky substituents can reduce efficacy .

Eigenschaften

IUPAC Name |

(2-methoxy-5-nitrophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4/c1-15-7-3-2-5(11(13)14)4-6(7)10-8(9)12/h2-4H,1H3,(H3,9,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUFYJAGPRWSOOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.